Product packaging for Methyl 6-bromo-5-nitronicotinate(Cat. No.:CAS No. 1211519-89-9)

Methyl 6-bromo-5-nitronicotinate

Cat. No.: B1429411
CAS No.: 1211519-89-9
M. Wt: 261.03 g/mol
InChI Key: DBBBELCPCXHASZ-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Pyridine (B92270) Chemistry

The history of pyridine chemistry began in 1849 when Scottish chemist Thomas Anderson first isolated pyridine from bone oil. wikipedia.orgacs.org Initially, its primary source was coal tar, a byproduct of coal gasification. wikipedia.orgnih.gov However, this extraction method was inefficient, yielding only about 0.1% pyridine after a multi-stage purification process. wikipedia.org The structural formula of pyridine was determined in the 1870s by Wilhelm Körner and James Dewar, who proposed that it is derived from benzene (B151609) by replacing a C-H unit with a nitrogen atom. wikipedia.org

The demand for pyridine and its derivatives spurred the development of synthetic methods. A significant breakthrough came in 1881 when Arthur Rudolf Hantzsch described the first major synthesis of pyridine derivatives. wikipedia.orgyoutube.com Later, in 1924, Aleksei Chichibabin developed a more efficient pyridine synthesis, which remains in industrial use today. wikipedia.orgacs.org Modern methods often involve the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia (B1221849) or its derivatives. wikipedia.org

Significance of Nicotinic Acid Derivatives in Chemical Research

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are a cornerstone of research in medicinal and organic chemistry. chemistryjournal.netnih.gov These compounds have been investigated for a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. chemistryjournal.netnih.govnih.gov For instance, certain nicotinic acid derivatives have shown efficacy against tuberculosis and have been explored as potential treatments for Alzheimer's disease. chemistryjournal.netresearchgate.net Their ability to serve as precursors for more complex molecules makes them invaluable in drug discovery and development. nih.govscilit.com The functionalization of the pyridine ring in nicotinic acid allows for the synthesis of a diverse library of compounds with varied pharmacological profiles. nih.gov

Overview of Halogenated and Nitrated Pyridine Scaffolds

The introduction of halogen atoms and nitro groups onto the pyridine ring significantly modifies its chemical reactivity and provides handles for further synthetic transformations. osti.govnih.govyoutube.com Halogenated pyridines are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. nih.gov The electron-withdrawing nature of these substituents makes the pyridine ring susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide array of functional groups. quimicaorganica.org

Nitropyridines are also highly valuable synthetic precursors. scilit.comnih.gov The nitro group can be readily reduced to an amino group, which can then be further functionalized. smolecule.com The presence of both a halogen and a nitro group on the pyridine ring, as seen in compounds like Methyl 6-bromo-5-nitronicotinate, creates a highly versatile scaffold for organic synthesis. The positions of these substituents are critical in directing subsequent reactions, enabling regioselective synthesis of complex heterocyclic systems. smolecule.com

Research Significance of this compound as a Synthetic Intermediate

This compound is a specialized chemical compound that serves as a valuable intermediate in the synthesis of more complex molecules. Its structure, featuring a bromine atom at the 6-position, a nitro group at the 5-position, and a methyl ester at the 3-position of the pyridine ring, offers multiple reaction sites. smolecule.com The bromine atom can be displaced through nucleophilic substitution reactions, while the nitro group can be reduced to an amine, which can then participate in various coupling reactions. smolecule.com This trifunctional nature allows for a stepwise and controlled elaboration of the molecule, making it a key building block in the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. For example, it has been utilized in the synthesis of flavonoids to investigate their effects on bacteria. smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrN2O4 B1429411 Methyl 6-bromo-5-nitronicotinate CAS No. 1211519-89-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-bromo-5-nitropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O4/c1-14-7(11)4-2-5(10(12)13)6(8)9-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBBELCPCXHASZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60856287
Record name Methyl 6-bromo-5-nitropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211519-89-9
Record name Methyl 6-bromo-5-nitropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 6 Bromo 5 Nitronicotinate

Established Synthetic Routes to Methyl 6-bromo-5-nitronicotinate

The traditional synthesis of this compound generally relies on sequential electrophilic aromatic substitution reactions on a pre-existing pyridine (B92270) ring. The order of these reactions—nitration and bromination—is a critical consideration, as the electronic nature of the substituents significantly influences the regioselectivity of the subsequent functionalization.

Direct Nitration of Methyl 6-bromonicotinate

One of the primary routes to this compound involves the direct nitration of Methyl 6-bromonicotinate. In this approach, the bromine atom is already in place at the 6-position of the pyridine ring. The subsequent introduction of a nitro group is an electrophilic aromatic substitution reaction. The reaction is typically carried out using a nitrating mixture, which is a combination of concentrated nitric acid and concentrated sulfuric acid. rsc.orgaiinmr.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

The directing effects of the substituents on the pyridine ring are crucial for the outcome of the reaction. The bromine atom at the 6-position is a deactivating, ortho-, para-directing group. However, in the context of the electron-deficient pyridine ring, its directing effect is modulated. The ester group at the 3-position is an electron-withdrawing group and a meta-director. The interplay of these electronic effects, combined with the inherent reactivity of the pyridine ring, directs the incoming nitro group to the 5-position. The reaction is typically performed at low temperatures, often between 0 and 10°C, to control the exothermic nature of the reaction and to minimize the formation of by-products. orgsyn.org

Reagent/ConditionPurposeTypical Range
Methyl 6-bromonicotinateStarting Material1 equivalent
Concentrated Nitric AcidNitrating Agent1-1.5 equivalents
Concentrated Sulfuric AcidCatalyst1-2 volumes
TemperatureReaction Control0-10 °C
Reaction TimeCompletion1-3 hours

Bromination of Methyl 5-nitronicotinate Precursors

An alternative and commonly employed strategy is the bromination of a Methyl 5-nitronicotinate precursor. In this synthetic pathway, the nitro group is introduced first, followed by the selective bromination at the 6-position. The strong electron-withdrawing nature of the nitro group at the 5-position deactivates the pyridine ring towards electrophilic substitution. However, it directs the incoming electrophile to the positions meta to it, which are the 2-, 4-, and 6-positions.

A common brominating agent for this transformation is N-Bromosuccinimide (NBS), often used in conjunction with a suitable solvent. missouri.eduwikipedia.org NBS is a convenient and safer alternative to liquid bromine, providing a low concentration of Br₂ in situ. masterorganicchemistry.com The choice of solvent can significantly influence the regioselectivity of the bromination. While radical conditions (e.g., using a radical initiator like AIBN in a non-polar solvent like CCl₄) typically favor allylic or benzylic bromination, electrophilic bromination of aromatic rings with NBS is often carried out in polar solvents or in the presence of an acid catalyst. wikipedia.orgmdma.ch For an electron-deficient substrate like Methyl 5-nitronicotinate, the reaction may require heating to proceed at a reasonable rate.

Reagent/ConditionPurposeTypical Range
Methyl 5-nitronicotinateStarting Material1 equivalent
N-Bromosuccinimide (NBS)Brominating Agent1-1.2 equivalents
SolventReaction MediumAcetonitrile, DMF
TemperatureReaction Promotion50-80 °C
Reaction TimeCompletion4-12 hours

Synthesis via Halogenation and Esterification Sequences

A more versatile approach involves the synthesis of this compound through a multi-step sequence that includes halogenation and esterification of a nicotinic acid derivative. This method offers flexibility as the order of nitration, bromination, and esterification can be varied. For instance, 6-bromo-5-nitronicotinic acid can be synthesized first and then subjected to esterification to yield the final product.

The synthesis of the key intermediate, 6-bromo-5-nitronicotinic acid, can be achieved through the nitration of 6-bromonicotinic acid or the bromination of 5-nitronicotinic acid. Once the substituted nicotinic acid is obtained, the esterification is typically carried out by reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride. The use of thionyl chloride is advantageous as it converts the carboxylic acid to the more reactive acid chloride, which readily reacts with methanol to form the methyl ester.

This sequential approach allows for the purification of intermediates at each stage, potentially leading to a higher purity of the final product.

Advanced Synthetic Strategies for this compound

While the established methods are reliable, there is a continuous drive towards the development of more efficient, selective, and sustainable synthetic routes. Advanced strategies, including catalytic approaches and regioselective functionalization, offer promising alternatives for the synthesis of polysubstituted pyridines like this compound.

Catalytic Approaches in the Synthesis of this compound

Modern organic synthesis has seen a surge in the use of transition metal catalysis for the functionalization of C-H bonds. rsc.org These methods provide a direct and atom-economical way to introduce new functional groups onto a heterocyclic core. For the synthesis of this compound, catalytic methods could potentially be employed for either the nitration or the bromination step.

For instance, palladium-catalyzed C-H activation has been explored for the direct arylation of pyridines. nih.gov While not a direct synthesis of the target molecule, these methodologies demonstrate the potential for selective functionalization of the pyridine ring. A hypothetical catalytic approach could involve the directed C-H nitration or bromination of a suitable pyridine precursor, where a directing group guides the catalyst to a specific C-H bond, thereby ensuring high regioselectivity.

Regioselective Functionalization of Pyridine Rings for this compound

Achieving high regioselectivity in the functionalization of substituted pyridines is a significant challenge. Advanced strategies often rely on a deep understanding of the electronic and steric properties of the starting materials and reagents. For the synthesis of this compound, regioselective methods could be applied to control the introduction of the bromo and nitro groups.

One such strategy involves the use of a transient directing group. This approach temporarily modifies the substrate to direct a functionalization reaction to a specific position, after which the directing group is removed. For example, a transient activator could be used to selectively functionalize the 6-position of a 3,5-disubstituted pyridine. nih.gov

Green Chemistry Considerations in the Synthesis of this compound

Traditional synthetic routes for compounds like this compound often rely on classical nitration and bromination reactions, which present several environmental and safety challenges. Conventional nitration, for instance, typically employs a hazardous mixture of concentrated nitric and sulfuric acids, which is highly corrosive and generates significant acidic waste. nih.gov Similarly, electrophilic aromatic bromination can involve harsh reagents.

In the context of producing this compound, green chemistry principles focus on mitigating these issues. Key considerations include:

Alternative Reagents: For bromination, greener alternatives to traditional methods are being developed. One such approach for aromatic compounds uses sodium bromide (NaBr) in conjunction with sodium perborate (B1237305) (SPB), which are more stable and less hazardous compounds. digitellinc.com

Alternative Activation Methods: To improve reaction efficiency and reduce energy consumption, non-traditional activation methods can be employed. Techniques such as microwave irradiation and ultrasonic activation have been shown to shorten reaction times and, in some cases, improve selectivity for nitration and bromination reactions. nih.govresearchgate.net

Electrochemical Methods: Electrochemical synthesis is an emerging green alternative for C-N bond formation (nitration). rsc.org These methods can use renewable electricity and potentially even ammonia (B1221849) or atmospheric nitrogen as the nitrogen source, bypassing traditional fossil-fuel-dependent processes. rsc.org

Photochemical Reactions: Photochemical methods, using UV radiation to initiate the reaction, offer another pathway for the nitration of aromatic compounds, potentially avoiding the need for harsh acidic conditions. mjcce.org.mk

By integrating these approaches—such as using safer brominating agents, avoiding concentrated mixed acids for nitration, and employing energy-efficient activation methods—the synthesis of this compound and its intermediates could be made significantly more environmentally benign.

Precursors and Related Intermediates in this compound Synthesis

The construction of this compound relies on the availability of appropriately substituted pyridine building blocks. The strategic introduction of the bromo, nitro, and methyl ester groups onto the nicotinic acid framework is paramount.

Derivatives of 6-bromonicotinic Acid and 5-nitronicotinic Acid

6-Bromonicotinic acid and 5-nitronicotinic acid are fundamental precursors in the synthesis of various substituted pyridines.

6-Bromonicotinic acid is a versatile chemical intermediate used in the synthesis of pharmaceuticals and agrochemicals. chemicalbook.com Its structure provides a bromine atom at the 6-position, which can be a site for further chemical modification. The carboxylic acid group can be readily converted to its methyl ester, yielding Methyl 6-bromonicotinate , another key intermediate. digitellinc.com

5-Nitronicotinic acid introduces the critical nitro group at the 5-position. rsc.orgsigmaaldrich.com This compound is an intermediate in the synthesis of molecules with potential biological activity, such as anticoccidial agents. nih.gov The presence of both the nitro and carboxylic acid groups makes it a valuable building block for complex derivatives. rsc.org

Table 1: Properties of Key Nicotinic Acid Precursors

Compound Name Molecular Formula Key Role
6-Bromonicotinic Acid C₆H₄BrNO₂ Provides the bromo-substituted pyridine backbone. chemicalbook.com
5-Nitronicotinic Acid C₆H₄N₂O₄ Provides the nitro-substituted pyridine backbone. rsc.orgsigmaaldrich.com
Methyl 6-bromonicotinate C₇H₆BrNO₂ Esterified version of 6-bromonicotinic acid. digitellinc.com

Role of Methyl 6-hydroxy-5-nitronicotinate and Related Compounds

A highly plausible direct precursor to this compound is Methyl 6-hydroxy-5-nitronicotinate . The synthesis pathway would likely involve the following steps:

Nitration of 6-hydroxynicotinic acid to produce 6-hydroxy-5-nitronicotinic acid .

Esterification of the carboxylic acid group to form Methyl 6-hydroxy-5-nitronicotinate.

Conversion of the 6-hydroxy group to a bromo group, for example, through a reaction with a brominating agent like phosphorus oxybromide or thionyl bromide, to yield the final product.

The isomeric compound, Methyl 5-bromo-6-hydroxynicotinate , is also a significant intermediate in its own right and is synthesized by the direct bromination of Methyl 6-hydroxynicotinate. chemicalbook.com The existence and distinct synthesis of these isomers highlight the importance of regiocontrol in the synthetic strategy to ensure the correct placement of the nitro and bromo substituents.

Table 2: Properties of Hydroxy Intermediates

Compound Name Molecular Formula CAS Number Likely Role
6-Hydroxy-5-nitronicotinic acid C₆H₄N₂O₅ 2973-34-4 Precursor to the methyl ester.
Methyl 6-hydroxy-5-nitronicotinate C₇H₆N₂O₅ 222970-61-8 Direct precursor to the final product via bromination.
Methyl 5-bromo-6-hydroxynicotinate C₇H₆BrNO₃ 381247-99-0 An important regioisomer. chemicalbook.com

Formation of Methyl 4-bromo-5-nitroanthranilate and its Relevance

Methyl 4-bromo-5-nitroanthranilate is a substituted anthranilate, meaning it is a derivative of 2-aminobenzoic acid, not nicotinic acid. As such, it is not a direct precursor or intermediate in the synthesis of this compound, which is a pyridine derivative.

The relevance of Methyl 4-bromo-5-nitroanthranilate lies in its status as a member of the broader class of halogenated nitroaromatic compounds. These types of molecules are exceptionally valuable building blocks in medicinal chemistry and materials science. For example, related bromo-nitro-phthalimides are used as intermediates in the synthesis of monomers for thermostable polymers. Like the nicotinic acid derivatives discussed, the functional groups on Methyl 4-bromo-5-nitroanthranilate (amine, bromo, nitro, and ester) provide multiple reactive sites for building more complex molecular architectures.

Therefore, while it belongs to a different heterocyclic family and is not on the direct synthetic pathway to this compound, it is relevant as an example of a similarly functionalized aromatic building block used in different areas of organic synthesis.

Chemical Reactivity and Mechanistic Investigations of Methyl 6 Bromo 5 Nitronicotinate

Nucleophilic Aromatic Substitution (SNAr) Reactions of Methyl 6-bromo-5-nitronicotinate

Nucleophilic aromatic substitution (SNAr) is a cornerstone of this compound's reactivity, enabling the introduction of a wide array of functional groups onto the pyridine (B92270) ring.

The bromine atom at the C-6 position of this compound is highly susceptible to displacement by nucleophiles. This reactivity stems from the position of the bromine atom, which is ortho to the powerfully electron-withdrawing nitro group. The substitution reaction is a key transformation for this molecule, allowing for the synthesis of various derivatives. A typical reaction involves the displacement of the bromide ion by a nucleophile, a process facilitated by the electronic landscape of the aromatic ring. smolecule.com

The presence of the nitro group at the C-5 position is critical to the feasibility of the SNAr reaction. Electron-withdrawing groups are essential for activating aromatic rings towards nucleophilic attack, and the nitro group is one of the most effective in this role. It activates the ring in two primary ways:

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group withdraws electron density from the pyridine ring through the sigma bond framework.

Resonance Effect: The nitro group can delocalize the negative charge of the intermediate formed during the reaction, which is a key stabilizing factor.

This stabilization is most effective when the activating group is positioned ortho or para to the leaving group. In the case of this compound, the C-5 nitro group is ortho to the C-6 bromine, providing substantial activation and significantly increasing the rate of nucleophilic substitution at that position.

The SNAr mechanism proceeds through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex.

Addition Step: A nucleophile attacks the electron-deficient carbon atom bonded to the bromine (C-6), breaking the aromaticity of the ring and forming a negatively charged intermediate.

Stabilization: The negative charge of this intermediate is delocalized across the molecule, with the nitro group playing a pivotal role in this stabilization by accommodating the charge through resonance. This resonance stabilization lowers the activation energy of the reaction.

Elimination Step: The aromaticity of the ring is restored by the expulsion of the bromide leaving group.

The substitution reaction is highly regioselective, with nucleophilic attack occurring almost exclusively at the C-6 position due to the activating effect of the adjacent C-5 nitro group. A diverse range of nucleophiles can be used to displace the bromine atom, leading to a variety of substituted nicotinate (B505614) derivatives.

NucleophileProduct ClassSignificance
Amines (R-NH₂)6-Amino-5-nitronicotinatesPrecursors for fused heterocyclic systems and further functionalization.
Alkoxides (R-O⁻)6-Alkoxy-5-nitronicotinatesIntroduces ether linkages, modifying solubility and electronic properties.
Thiolates (R-S⁻)6-(Alkylthio)-5-nitronicotinatesForms thioether derivatives with applications in medicinal chemistry.

Reduction Reactions of the Nitro Group in this compound

The nitro group, while crucial for activating the ring to SNAr, can also be chemically transformed, most commonly through reduction.

The nitro group can be selectively reduced to an amino group (-NH₂) to produce amino-nicotinate derivatives. This transformation is highly valuable as it converts an electron-withdrawing group into an electron-donating group, fundamentally altering the chemical nature of the pyridine ring. A common method for this reduction is catalytic hydrogenation.

For instance, the related compound, methyl 6-amino-5-nitronicotinate, can be reduced to methyl 5,6-diaminonicotinate. prepchem.com This is typically achieved using a catalyst such as palladium on carbon (Pd/C) with hydrogen gas in a solvent like methanol (B129727) at room temperature and atmospheric pressure. prepchem.com The reaction proceeds until the stoichiometric amount of hydrogen is consumed, indicating the complete conversion of the nitro group to an amine. prepchem.com The resulting amino derivative can then be isolated in high yield after filtration of the catalyst and recrystallization. prepchem.com This selective reduction opens up further synthetic possibilities, as the newly formed amino group can participate in a range of subsequent reactions, such as diazotization or condensation to form fused heterocyclic systems.

Starting MaterialReagentsProductYieldReference
Methyl 6-amino-5-nitronicotinateH₂, 5% Pd/C, MethanolMethyl 5,6-diaminonicotinateHigh (e.g., 0.8g from 1g starting material) prepchem.com

Chemo- and Regioselective Control in Reduction

The reduction of the nitro group on the pyridine ring of this compound to an amino group is a critical transformation that opens up avenues for further functionalization. Achieving this reduction with high chemo- and regioselectivity is paramount, as the presence of the bromine atom and the methyl ester group presents the potential for undesired side reactions.

The selective reduction of a nitro group in the presence of a halogen is a common challenge in organic synthesis. Catalytic hydrogenation is a frequently employed method for nitro group reduction. However, traditional catalysts like Raney-Ni can sometimes lead to the reduction of other functional groups and may pose handling hazards. researchgate.net Nickel-based oxide and supported nickel oxide catalysts have been explored as alternatives, though they may require longer reaction times. researchgate.net The choice of catalyst and reaction conditions is therefore crucial to ensure that the nitro group is preferentially reduced without affecting the bromine atom or the ester functionality.

The selective reduction of the nitro group in this compound yields methyl 5-amino-6-bromonicotinate, a key intermediate for subsequent cross-coupling reactions.

Table 1: Selective Reduction of this compound
Starting MaterialProductKey Transformation
This compoundMethyl 5-amino-6-bromonicotinateSelective reduction of the nitro group

Ester Hydrolysis and Transesterification Reactions of this compound

The methyl ester functionality of this compound provides a handle for further molecular modifications through hydrolysis and transesterification reactions.

The hydrolysis of the methyl ester in this compound to the corresponding carboxylic acid, 6-bromo-5-nitronicotinic acid, is a fundamental transformation. This reaction is typically achieved under basic conditions, for example, by treatment with a hydroxide (B78521) base such as sodium hydroxide or lithium hydroxide in a suitable solvent system like a mixture of water and an organic solvent (e.g., methanol or THF). The resulting carboxylate salt is then acidified to yield the free carboxylic acid. This carboxylic acid is a versatile intermediate for the synthesis of amides, esters, and other carboxylic acid derivatives.

Table 2: Hydrolysis of this compound
ReactantProductReagents
This compound6-bromo-5-nitronicotinic acid1. Base (e.g., NaOH, LiOH) 2. Acid (e.g., HCl)

The methyl ester of this compound can be converted to other esters through transesterification. This reaction is typically catalyzed by an acid or a base and involves reacting the methyl ester with a different alcohol. For instance, reaction with a higher boiling point alcohol in the presence of a catalyst can drive the equilibrium towards the formation of the new ester by distilling off the methanol byproduct.

Furthermore, the corresponding carboxylic acid, obtained from hydrolysis, can be activated and reacted with various amines to form a wide range of amide derivatives. This is a common strategy in medicinal chemistry to explore the structure-activity relationship of a lead compound by introducing diverse functionalities.

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

The bromine atom at the 6-position of this compound is a prime site for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions are powerful tools for the construction of complex molecular architectures.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed cross-coupling reaction that joins an organoboron compound with a halide or triflate. In the case of this compound, the bromine atom can be readily coupled with a variety of boronic acids or their esters to introduce new aryl, heteroaryl, or alkyl groups at the 6-position of the pyridine ring.

This reaction typically employs a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate, in the presence of a base and a suitable ligand. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions. The Suzuki-Miyaura coupling offers a broad substrate scope and functional group tolerance, making it a highly versatile method for C-C bond formation. nih.gov

Table 3: Suzuki-Miyaura Coupling of this compound
ReactantsProductCatalyst SystemKey Bond Formed
This compound + Arylboronic acidMethyl 6-aryl-5-nitronicotinatePalladium catalyst + BaseC-C
This compound + Alkylboronic acidMethyl 6-alkyl-5-nitronicotinatePalladium catalyst + BaseC-C

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that facilitates the formation of C-N bonds between an aryl or heteroaryl halide and an amine. nih.gov This reaction can be applied to this compound to introduce a wide range of primary and secondary amines at the 6-position.

The reaction conditions for Buchwald-Hartwig amination typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base. chemspider.comresearchgate.net The selection of the appropriate ligand is often crucial for the success of the reaction and can influence the scope of the amine coupling partner. This method provides a direct route to a diverse array of 6-amino-5-nitronicotinate derivatives, which can be further elaborated. For instance, a selective Buchwald-Hartwig amination of an aryl bromide in the presence of an activated heteroaryl chloride has been reported, highlighting the potential for chemoselectivity in complex systems. nih.gov

Table 4: Buchwald-Hartwig Amination of this compound
ReactantsProductCatalyst SystemKey Bond Formed
This compound + Primary amineMethyl 6-(alkyl/aryl)amino-5-nitronicotinatePalladium catalyst + Ligand + BaseC-N
This compound + Secondary amineMethyl 6-(dialkyl/diaryl)amino-5-nitronicotinatePalladium catalyst + Ligand + BaseC-N

Sonogashira Coupling for C-C Bond Formation (alkyne)

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. organic-chemistry.org In the context of this compound, this reaction provides a direct method for introducing alkynyl moieties at the C6 position of the pyridine ring. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org

While specific studies on the Sonogashira coupling of this compound are not extensively detailed in the provided search results, the general principles of this reaction are well-established for various aryl bromides. organic-chemistry.orgrsc.orgchemrxiv.org The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to the palladium(0) complex, followed by transmetalation with the copper acetylide and reductive elimination to afford the coupled product and regenerate the palladium(0) catalyst. The presence of the electron-withdrawing nitro group on the pyridine ring of this compound is expected to facilitate the oxidative addition step.

A representative, though not specific to the title compound, Sonogashira coupling reaction is depicted below:

General Reaction Scheme for Sonogashira Coupling: ``` R-X + H-C≡C-R' --[Pd catalyst, Cu(I) co-catalyst, Base]--> R-C≡C-R'

*Where R is an aryl or vinyl group, X is a halide (e.g., Br), and R' is a hydrogen or organic substituent.*


Below is a table outlining typical components and conditions for Sonogashira coupling reactions, based on general knowledge of the transformation.

Component Examples Purpose
Aryl Halide This compound, 2-bromo-5-nitropyridineElectrophilic partner
Alkyne Phenylacetylene, TrimethylsilylacetyleneNucleophilic partner
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Primary catalyst for C-C bond formation
Copper(I) Co-catalyst CuIFacilitates the formation of the copper acetylide
Base Triethylamine (TEA), Diisopropylamine (DIPA)Neutralizes the hydrogen halide formed and facilitates the formation of the copper acetylide
Solvent Tetrahydrofuran (B95107) (THF), Dimethylformamide (DMF)Provides a medium for the reaction

Other Palladium-Catalyzed Transformations

Beyond the Sonogashira coupling, the bromine atom of this compound is a handle for various other palladium-catalyzed cross-coupling reactions. These transformations are fundamental in organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds.

One prominent example is the Suzuki coupling, which involves the reaction of an organoboron compound with an organohalide. Although specific examples with this compound are not detailed in the provided search results, the general applicability of Suzuki coupling to aryl bromides is vast. nih.govThis reaction would allow for the introduction of a wide range of aryl and vinyl substituents at the C6 position.

Another important palladium-catalyzed reaction is the Heck coupling, which forms a new carbon-carbon bond between an organohalide and an alkene. This would enable the introduction of alkenyl groups onto the pyridine ring of this compound.

The following table summarizes some key palladium-catalyzed reactions applicable to aryl bromides like this compound.

Reaction Coupling Partner Bond Formed Typical Catalyst System
Suzuki CouplingArylboronic acidC(sp²) - C(sp²)Pd(OAc)₂, PCy₃·HBF₄, Cs₂CO₃
Heck CouplingAlkeneC(sp²) - C(sp²)Pd(OAc)₂, P(o-tolyl)₃, Base
Stille CouplingOrganotin reagentC(sp²) - C(sp²)Pd(PPh₃)₄
Buchwald-Hartwig AminationAmineC(sp²) - NPd(dba)₂, BINAP, NaOtBu

Halogen-Metal Exchange Reactions of this compound

Halogen-metal exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.orgThis transformation is particularly useful for preparing organolithium and organomagnesium reagents. wikipedia.org

The bromine atom in this compound can be exchanged with a metal, typically lithium, by treatment with an organolithium reagent such as n-butyllithium or t-butyllithium at low temperatures. wikipedia.orgtcnj.eduThis reaction generates a highly reactive aryllithium intermediate. tcnj.eduThe rate of halogen-metal exchange is generally faster for heavier halogens, making bromoarenes ideal substrates. wikipedia.orgThe reaction is typically performed in an ethereal solvent like tetrahydrofuran (THF) at temperatures as low as -100 °C to prevent unwanted side reactions. tcnj.eduThe electron-withdrawing nitro group on the pyridine ring can influence the stability and reactivity of the resulting organometallic intermediate.

The general mechanism for lithium-halogen exchange involves a four-centered transition state. princeton.eduThe reaction is reversible, and the equilibrium lies towards the formation of the more stable organolithium reagent. princeton.edu

The generated aryllithium intermediate from this compound is a potent nucleophile and can be trapped with various electrophiles to introduce a wide array of functional groups. This two-step sequence of halogen-metal exchange followed by electrophilic trapping is a powerful synthetic strategy.

The utility of this method is demonstrated by the variety of electrophiles that can be employed, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, quenching the aryllithium with water or an alkyl halide would result in the corresponding des-bromo or alkyl-substituted product, respectively. tcnj.eduReaction with aldehydes or ketones would yield secondary or tertiary alcohols, while reaction with carbon dioxide would produce a carboxylic acid.

The table below provides examples of trapping reactions and the resulting products.

Electrophile Product Functional Group Introduced
H₂OMethyl 5-nitronicotinateHydrogen
CH₃IMethyl 6-methyl-5-nitronicotinateMethyl
BenzaldehydeMethyl 6-(hydroxy(phenyl)methyl)-5-nitronicotinateHydroxy(phenyl)methyl
CO₂6-Carboxy-5-nitronicotinic acid methyl esterCarboxylic acid
DMFMethyl 6-formyl-5-nitronicotinateFormyl

Other Significant Transformations of this compound

Beyond palladium-catalyzed cross-coupling and halogen-metal exchange, the structure of this compound allows for other important chemical transformations.

The pyridine ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the electron-withdrawing nitro group. This allows for the direct displacement of the bromide by nitrogen nucleophiles, a process known as amination. This reaction provides an alternative to transition-metal-catalyzed amination methods. ntu.edu.sg The SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving the formation of a negatively charged intermediate known as a Meisenheimer complex. ntu.edu.sgThe stability of this intermediate is enhanced by the presence of strong electron-withdrawing groups, such as the nitro group in this compound.

Kinetic studies of SNAr amination reactions have revealed complex reaction pathways, with the potential for catalytic effects from species formed in situ. rsc.orgThe choice of base can significantly influence the reaction profile and product distribution. rsc.orgThis method allows for the synthesis of various aminopyridine derivatives, which are important scaffolds in medicinal chemistry.

Reagent Product Type Reaction Type
Primary or Secondary Amine6-Amino-5-nitronicotinate derivativeNucleophilic Aromatic Substitution (SNAr)
Hydrazine6-Hydrazinyl-5-nitronicotinate derivativeNucleophilic Aromatic Substitution (SNAr)
Sodium Azide6-Azido-5-nitronicotinate derivativeNucleophilic Aromatic Substitution (SNAr)

Table of Compounds Mentioned

Compound Name
This compound
Phenylacetylene
Trimethylsilylacetylene
Methyl 5-nitronicotinate
Methyl 6-methyl-5-nitronicotinate
Methyl 6-(hydroxy(phenyl)methyl)-5-nitronicotinate
6-Carboxy-5-nitronicotinic acid methyl ester
Methyl 6-formyl-5-nitronicotinate
6-Amino-5-nitronicotinate
6-Hydrazinyl-5-nitronicotinate
6-Azido-5-nitronicotinate
n-Butyllithium
t-Butyllithium
Tetrahydrofuran
Palladium(II) acetate
Tricyclohexylphosphine tetrafluoroborate
Cesium carbonate
Tris(dibenzylideneacetone)dipalladium(0)
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl
Sodium t-butoxide
Tetrakis(triphenylphosphine)palladium(0)
Dichlorobis(triphenylphosphine)palladium(II)
Copper(I) iodide
Triethylamine
Diisopropylamine
Dimethylformamide
2-bromo-5-nitropyridine

Other Significant Transformations of this compound

Reactions with Carbon-Based Nucleophiles

The chemical behavior of this compound is characterized by the electrophilic nature of the pyridine ring, which is enhanced by the presence of the electron-withdrawing nitro group and the bromine atom. This structural feature makes the compound a suitable substrate for various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds at the C6-position. While specific studies on this compound are limited in publicly available literature, its reactivity can be inferred from the well-established chemistry of other 6-bromopyridine derivatives.

Palladium-catalyzed reactions such as the Suzuki-Miyaura and Sonogashira couplings are powerful tools for the functionalization of heteroaromatic halides. organic-chemistry.orgnih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl or vinyl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. For this compound, a hypothetical Suzuki-Miyaura reaction with an arylboronic acid would be expected to yield the corresponding 6-aryl-5-nitronicotinate derivative. The general mechanism for this transformation involves the oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by transmetalation with the boronic acid and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. nih.gov

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org In the case of this compound, a Sonogashira coupling with a terminal alkyne would be anticipated to produce a 6-alkynyl-5-nitronicotinate. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. organic-chemistry.org

The following table outlines the expected products from these cross-coupling reactions.

Nucleophile TypeExample NucleophileExpected Product
Arylboronic AcidPhenylboronic AcidMethyl 6-phenyl-5-nitronicotinate
Terminal AlkynePhenylacetyleneMethyl 6-(phenylethynyl)-5-nitronicotinate

It is important to note that the reaction conditions, including the choice of catalyst, ligand, base, and solvent, would need to be optimized to achieve high yields and selectivity for the desired products. The electron-withdrawing nitro group at the 5-position is expected to activate the C6-position towards nucleophilic attack, potentially facilitating these cross-coupling reactions.

Potential for Pyridinium (B92312) Salt Formation

The lone pair of electrons on the nitrogen atom of the pyridine ring in this compound allows for its reaction with electrophiles, leading to the formation of quaternary pyridinium salts. This process, known as N-alkylation or quaternization, involves the formation of a new carbon-nitrogen bond.

The reaction typically proceeds by treating the pyridine derivative with an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide. The nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion to form the corresponding N-alkylpyridinium halide salt.

For this compound, reaction with an alkylating agent like methyl iodide would be expected to yield Methyl 6-bromo-5-nitro-1-methylnicotinium iodide. The general reaction is depicted below:

Reaction Scheme for Pyridinium Salt Formation

Generated code

Where R is an alkyl group and X is a halide.

The formation of such pyridinium salts can significantly alter the electronic properties and solubility of the parent molecule. The quaternization of the pyridine nitrogen further increases the electron-deficient nature of the ring, which can influence the reactivity of the other substituents.

Applications of Methyl 6 Bromo 5 Nitronicotinate in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Architectures

The strategic positioning of the bromo and nitro substituents, which have opposing electronic effects on the pyridine (B92270) ring, along with the ester functionality, makes Methyl 6-bromo-5-nitronicotinate a powerful tool for synthetic chemists. This trifunctionalized scaffold allows for a variety of selective chemical transformations, enabling the construction of a wide array of more complex heterocyclic structures.

Construction of Substituted Pyridine Systems

The chemical reactivity of this compound allows for the stepwise and selective modification of its functional groups to create a diverse library of substituted pyridine systems. The bromine atom at the 6-position is susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide range of substituents. Furthermore, the nitro group at the 5-position can be readily reduced to an amino group. This newly formed amine can then serve as a handle for a variety of subsequent transformations, including diazotization, acylation, and condensation reactions, further diversifying the accessible pyridine derivatives.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent a powerful method for forming new carbon-carbon bonds at the position of the bromine atom. illinois.edu This enables the introduction of various aryl and heteroaryl groups, significantly expanding the structural diversity of the resulting pyridine systems. The combination of these transformations provides a robust platform for the synthesis of highly functionalized nicotinic acid derivatives.

Synthesis of Fused Polycyclic Heterocycles

The functional groups of this compound can be strategically employed in cyclization reactions to construct fused polycyclic heterocyclic systems. For instance, the reduction of the nitro group to an amine, followed by intramolecular reactions with a suitably modified ester group or a substituent introduced at the 6-position, can lead to the formation of bicyclic and tricyclic scaffolds.

While direct examples starting from this compound are not extensively documented in readily available literature, the synthetic utility of related nitrated aza-heterocycles in the preparation of fused systems is well-established. nih.gov For example, nitropyridones have been shown to undergo cycloaddition reactions to form quinolones. nih.gov These principles suggest that this compound could serve as a valuable precursor for similar transformations, potentially leading to novel fused heterocyclic compounds with interesting biological or material properties. The synthesis of various benzo-fused N-heterocycles often involves the strategic cyclization of appropriately substituted precursors, a strategy that could be applied to derivatives of this compound. organic-chemistry.orgcore.ac.uk

Derivatization Towards Chiral Nicotinate (B505614) Analogues

The development of chiral nicotinic acid analogues is of significant interest in medicinal chemistry due to the stereospecific interactions of many drug molecules with their biological targets. While direct asymmetric synthesis starting from this compound is not prominently reported, established methodologies for the synthesis of chiral pyridines can be applied to its derivatives.

One such approach involves the asymmetric hydrogenation of the pyridine ring to produce chiral piperidines, a common core in many pharmaceuticals. researchgate.net Another strategy is the alkylation of a chiral auxiliary attached to a pyridine derivative. For example, the asymmetric synthesis of nornicotine (B190312) has been achieved through the alkylation of a chiral ketimine derived from 3-(aminomethyl)pyridine. nih.gov A similar strategy could potentially be adapted for derivatives of this compound, where the ester or a modified side chain could be linked to a chiral auxiliary to direct stereoselective transformations.

Role in Medicinal Chemistry and Drug Discovery

The inherent structural features of this compound make it an attractive starting material for the synthesis of molecules with potential therapeutic applications. The nicotinic acid scaffold is a well-known pharmacophore present in numerous bioactive compounds.

Precursor for Diverse Bioactive Molecules

This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules. Its utility extends to both pharmaceutical and agricultural research. In medicinal chemistry, it is a precursor for compounds that may act as inhibitors of enzymes such as cytochrome P450. The structural motifs accessible from this starting material are also found in compounds with potential antibacterial and anti-inflammatory properties.

The reactivity of the bromine and nitro groups allows for the introduction of various pharmacophoric elements, enabling the exploration of structure-activity relationships in drug discovery programs.

Design and Synthesis of Nicotinic Acid Derivatives with Therapeutic Potential

Nicotinic acid and its derivatives are known to exhibit a range of biological activities. Recent research has focused on the synthesis of novel nicotinic acid derivatives as potential therapeutic agents. For instance, new series of nicotinic acid derivatives have been synthesized and evaluated for their anti-inflammatory activity. researchgate.net These studies have shown that certain derivatives exhibit significant anti-inflammatory effects, highlighting the therapeutic potential of this class of compounds. researchgate.net this compound provides a versatile platform for the generation of libraries of such derivatives for biological screening.

Interactive Data Table: Key Reactions of this compound Derivatives

Reaction TypeReagents and ConditionsProduct TypePotential Application
Nucleophilic Aromatic SubstitutionVarious nucleophiles6-substituted-5-nitronicotinatesIntroduction of diverse functional groups
Reduction of Nitro Groupe.g., SnCl2, H2/PdMethyl 5-amino-6-bromonicotinatePrecursor for further functionalization
Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst, base6-Aryl-5-nitronicotinatesSynthesis of biaryl compounds
Asymmetric HydrogenationChiral catalyst, H2Chiral piperidine (B6355638) derivativesSynthesis of chiral building blocks

Contributions to the Synthesis of GPR6 Modulators

The G protein-coupled receptor 6 (GPR6) is a constitutively active receptor primarily expressed in the striatum, a key component of the basal ganglia in the brain. Its continuous signaling has been implicated in neuropsychiatric and neurodegenerative disorders, making it an attractive target for therapeutic intervention, particularly through the development of inverse agonists. While direct synthetic routes employing this compound for GPR6 modulators are not extensively documented in publicly available literature, its chemical architecture makes it a highly valuable potential precursor for such molecules.

The core structure of many GPR6 modulators features a substituted pyridine or related heterocyclic scaffold. The strategic placement of the bromo and nitro groups on the this compound ring allows for a variety of chemical transformations crucial for building these complex structures. For instance, the bromine atom at the 6-position can be readily displaced or utilized in cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce diverse aryl or alkyl substituents. The nitro group at the 5-position can be reduced to an amine, which then serves as a handle for further functionalization, including amide bond formation or the construction of fused heterocyclic rings. This dual functionality enables the systematic elaboration of the pyridine core to generate libraries of compounds for screening against GPR6.

The general synthetic strategy would involve leveraging the reactivity of the bromine and nitro groups to build upon the pyridine scaffold, ultimately leading to the desired GPR6 modulator. The table below illustrates the potential synthetic transformations of this compound that are relevant to the synthesis of GPR6 modulators.

Functional Group Potential Transformation Relevance to GPR6 Modulator Synthesis
6-BromoSuzuki, Stille, or Sonogashira couplingIntroduction of aryl, heteroaryl, or alkynyl groups found in known GPR6 modulators.
6-BromoBuchwald-Hartwig aminationFormation of C-N bonds to introduce amine substituents.
5-NitroReduction to an amineProvides a key functional group for further derivatization, such as acylation or sulfonylation.
5-Amino (post-reduction)Diazotization followed by substitutionIntroduction of a wide range of other functional groups.
Methyl EsterHydrolysis to a carboxylic acidCan be converted to amides or other ester derivatives.

By employing these well-established synthetic methodologies, medicinal chemists can potentially utilize this compound as a starting material to access novel and potent GPR6 modulators for the treatment of central nervous system disorders.

Applications in the Development of PARP1 Inhibitors and Related Agents

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response pathway, and its inhibition has emerged as a clinically validated strategy for cancer therapy, particularly in tumors with deficiencies in other DNA repair mechanisms like BRCA1/2 mutations. The development of potent and selective PARP1 inhibitors often relies on the synthesis of complex heterocyclic scaffolds that can mimic the nicotinamide (B372718) portion of the NAD+ cofactor.

This compound represents a valuable starting material for the synthesis of PARP1 inhibitor backbones. The substituted pyridine ring is a common feature in many PARP inhibitors. The synthetic utility of this compound lies in its ability to undergo sequential and regioselective modifications. The bromine atom can be exploited for cross-coupling reactions to introduce substituents that occupy the adenosine-binding pocket of the enzyme. Simultaneously, the nitro group can be reduced to an amine, which can then be used to construct fused ring systems, such as the phthalazinone or quinazolinone cores present in many potent PARP1 inhibitors.

The following table outlines the potential synthetic utility of this compound in the context of PARP1 inhibitor synthesis.

Reaction Type Reagent/Conditions Resulting Moiety Relevance to PARP1 Inhibitors
Suzuki CouplingArylboronic acid, Pd catalystAryl-substituted pyridineIntroduction of key recognition elements.
Nitro ReductionFe/HCl or H2, Pd/CAmino-substituted pyridinePrecursor for fused ring systems.
Amide CouplingCarboxylic acid, coupling agentAmide-linked pyridineFormation of the core pharmacophore.
CyclizationIntramolecular reaction post-functionalizationFused heterocyclic systemsConstruction of the inhibitor scaffold.

While specific examples of the direct use of this compound in the synthesis of clinically approved PARP1 inhibitors are not readily found in the literature, its structural motifs are highly relevant. The ability to perform diverse chemical transformations on this starting material makes it an attractive building block for the discovery and development of new generations of PARP1 inhibitors and related agents targeting the DNA damage response.

Development of Novel Pyridine-Based Ligands and Catalysts

The utility of this compound extends beyond medicinal chemistry into the realm of catalysis and materials science. Pyridine-based ligands are ubiquitous in coordination chemistry and homogeneous catalysis due to their ability to form stable complexes with a wide range of metal ions. The electronic properties of the pyridine ring can be fine-tuned by the introduction of substituents, which in turn influences the catalytic activity and selectivity of the resulting metal complex.

This compound is an excellent precursor for the synthesis of tailored pyridine-based ligands. The bromine atom provides a convenient handle for the introduction of other coordinating groups through cross-coupling chemistry. For example, phosphine (B1218219) groups, which are important for many catalytic applications, can be introduced via reactions with diarylphosphines. The nitro group, being strongly electron-withdrawing, significantly modifies the electronic properties of the pyridine ring. This electronic modulation can be beneficial in catalysis, for instance, by altering the redox potential of the metal center or enhancing the Lewis acidity of the complex.

Furthermore, the nitro group can be reduced to an amine, which itself is a coordinating group. This amino group can also be further functionalized to create bidentate or polydentate ligands. The synthesis of 2-Bromo-6-methylaminopyridine and its subsequent use in creating tren-based scaffolded ligands showcases a similar synthetic strategy, highlighting the utility of bromo-amino pyridines in ligand synthesis. georgiasouthern.edu The versatility of this compound allows for the creation of a diverse library of pyridine-based ligands with varying steric and electronic properties, which can then be screened for applications in various catalytic transformations, including C-C and C-N bond formation, hydrogenation, and polymerization reactions.

The table below summarizes the potential of this compound in the development of novel ligands and catalysts.

Ligand Type Synthetic Approach from this compound Potential Catalytic Application
Monodentate P-ligandsPalladium-catalyzed phosphination of the 6-bromo position.Cross-coupling reactions.
Bidentate N,N-ligandsReduction of the nitro group to an amine, followed by functionalization.Asymmetric catalysis.
Bidentate N,P-ligandsSequential phosphination and amino-functionalization.Hydrogenation, hydroformylation.
Pincer LigandsElaboration from both the 6-bromo and other positions on the ring.Dehydrogenation, C-H activation.

Computational and Theoretical Studies on Methyl 6 Bromo 5 Nitronicotinate

Electronic Structure Calculations and Molecular Orbital Analysis

The electronic structure of methyl 6-bromo-5-nitronicotinate can be thoroughly investigated using computational methods like Density Functional Theory (DFT) and ab initio calculations. These studies are fundamental to understanding the molecule's stability, reactivity, and spectroscopic characteristics.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is of particular importance. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

For this compound, the electron-withdrawing nature of the nitro group and the bromine atom are expected to significantly influence the energies of these frontier orbitals.

Table 1: Hypothetical Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-7.5
LUMO-2.1
HOMO-LUMO Gap5.4

Note: The data in this table is illustrative and represents the type of information that would be obtained from electronic structure calculations.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is a powerful tool for elucidating potential reaction mechanisms involving this compound. Key reactions for this molecule include nucleophilic aromatic substitution at the bromine-bearing carbon and reduction of the nitro group.

Theoretical models can map out the potential energy surface of a reaction, identifying the most likely pathway from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is crucial for understanding reaction rates.

For instance, in a nucleophilic substitution reaction, computational analysis could compare the activation energies for different nucleophiles, predicting which reactions are more likely to occur.

Table 2: Illustrative Activation Energies for a Hypothetical Nucleophilic Substitution on this compound

NucleophileSolventCalculated Activation Energy (kcal/mol)
MethoxideMethanol (B129727)18.5
Ammonia (B1221849)Water22.1
ThiophenolateDMF15.3

Note: The data in this table is for illustrative purposes to show the output of transition state analysis.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and flexibility of this compound are determined by its conformational landscape. The primary bond that would allow for conformational changes is the C-C bond connecting the ester group to the pyridine (B92270) ring.

Computational methods can be used to perform a systematic search for different stable conformations (local minima on the potential energy surface). By calculating the relative energies of these conformers, the most likely structure under given conditions can be predicted.

Furthermore, these studies can shed light on potential intermolecular interactions, such as hydrogen bonding or stacking interactions, which are critical for understanding the molecule's behavior in condensed phases and its potential interactions with biological targets.

Table 3: Example of Relative Energies for Different Conformations of this compound

Dihedral Angle (O=C-C=C)Relative Energy (kcal/mol)Population (%) at 298 K
0° (planar)0.0075
180° (planar)0.5025

Note: This table provides a simplified, hypothetical example of what a conformational analysis would yield.

Prediction of Spectroscopic Properties and Experimental Correlation

Theoretical calculations are invaluable for predicting the spectroscopic signatures of molecules, which can then be compared with experimental data to confirm the structure and purity of a synthesized compound.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated and correlated with experimental spectra to aid in the assignment of peaks.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities can be computed to predict the appearance of infrared and Raman spectra. This is particularly useful for identifying characteristic functional group vibrations, such as the C=O stretch of the ester and the symmetric and asymmetric stretches of the nitro group.

Table 4: Predicted vs. Hypothetical Experimental Spectroscopic Data for this compound

Spectroscopic DataPredicted ValueHypothetical Experimental Value
¹H NMR (ppm, C-H on ring)8.958.92
¹³C NMR (ppm, C-Br)125.4125.1
IR (cm⁻¹, C=O stretch)17351730
IR (cm⁻¹, NO₂ asymm. stretch)15401535

Note: The data presented is illustrative and serves to demonstrate the correlation between predicted and experimental spectroscopic values.

Future Directions and Emerging Research Avenues for Methyl 6 Bromo 5 Nitronicotinate

Exploration of Photochemical and Electrochemical Transformations

The presence of a nitro group on the pyridine (B92270) ring makes Methyl 6-bromo-5-nitronicotinate a candidate for novel photochemical and electrochemical studies. Research into the light-induced and electrically-driven reactions of this compound could unlock new synthetic pathways and applications.

Photochemical Transformations: The photochemistry of nitroaromatic compounds is a rich field, often involving rearrangements and reductions. For instance, irradiation of nitropyridines can lead to rearrangement products. nih.gov A key research avenue would be to investigate the photorearrangement of this compound. This could potentially yield novel heterocyclic structures through processes analogous to the conversion of 2-nitrofuran (B122572) to 3-hydroxyiminofuran-2(3H)-one upon irradiation. nih.gov Furthermore, photochemical strategies have been developed for converting nitroarenes into complex, rigidified amine structures, a process that could be explored for this compound. researchgate.net

Electrochemical Transformations: Electrochemical methods offer a green and highly selective alternative to traditional chemical reagents for redox reactions. The electrochemical reduction of nitroarenes can be finely controlled to yield different products like azo, azoxy, or amino compounds. nih.gov Applying these techniques to this compound could provide selective access to the corresponding amine, which is a valuable precursor for further synthesis. youtube.com Recent advancements have shown that the choice of electrochemical reactor and conditions can dictate site-selectivity in the functionalization of N-heteroarenes, a principle that could be applied to achieve regioselective transformations on the pyridine ring of the title compound. youtube.com

Table 1: Potential Photochemical and Electrochemical Reactions

Transformation Type Potential Reaction Potential Product(s) Research Significance
Photochemical UV Irradiation Rearrangement products (e.g., oximes, lactams) Access to novel heterocyclic scaffolds. nih.govnih.gov
Photoreduction Amino or hydroxylamino derivatives Alternative to chemical reducing agents.
Electrochemical Controlled-Potential Reduction 6-bromo-5-aminonicotinate Selective and green synthesis of a key intermediate. nih.gov
4,4'-azodipyridine or 4,4'-azoxydipyridine derivatives Synthesis of novel dimeric structures. nih.gov

Development of Asymmetric Synthetic Routes

The development of asymmetric synthetic routes to access chiral derivatives of this compound is a critical area for future research, particularly for applications in medicinal chemistry where enantiomeric purity is paramount.

Current synthetic methods for substituted pyridines are extensive but often yield racemic products. google.com Emerging research focuses on metal-catalyzed and organocatalytic asymmetric transformations to create chiral pyridine derivatives. For instance, iridium-catalyzed asymmetric hydrogenation has been successfully applied to pyridines and isoquinolines. researchgate.net A promising research direction would be to develop methods for the asymmetric reduction of the pyridine ring of this compound or its derivatives.

Another approach involves the asymmetric functionalization of the pyridine core. Recent studies have demonstrated the asymmetric C3-allylation of pyridines using a tandem borane (B79455) and iridium catalysis system, achieving high enantioselectivity. organic-chemistry.org Adapting such C-H functionalization strategies could allow for the introduction of chiral substituents onto the pyridine ring. Furthermore, N-heterocyclic carbene (NHC) catalysis has been employed for the asymmetric synthesis of chiral pyrazolo[3,4-b]pyridin-6-ones, showcasing the potential of organocatalysis in creating complex chiral pyridine-fused systems. youtube.com

Table 2: Potential Asymmetric Synthesis Strategies

Catalytic System Reaction Type Potential Chiral Product Research Significance
Metal Catalysis (e.g., Iridium, Rhodium) Asymmetric Hydrogenation Chiral piperidine (B6355638) derivatives Access to saturated heterocyclic cores with stereocontrol. researchgate.net
Asymmetric C-H Functionalization Enantiomerically enriched functionalized pyridines Direct introduction of chirality onto the aromatic core. organic-chemistry.org
Organocatalysis (e.g., NHC, Chiral Phosphoric Acids) Asymmetric Annulation/Cycloaddition Chiral fused-ring systems Construction of complex, biologically relevant scaffolds. youtube.com

Integration into Flow Chemistry and Automation for Scalable Synthesis

To enhance the efficiency, safety, and scalability of synthesizing this compound and its derivatives, integrating the synthetic process into flow chemistry and automated systems presents a significant research opportunity.

Flow chemistry offers numerous advantages over traditional batch processing, including superior control over reaction parameters, enhanced safety for handling hazardous reagents or intermediates, and improved reproducibility. The synthesis of functionalized pyridines, which can involve exothermic nitration steps or the use of toxic reagents, is particularly well-suited for flow chemistry. google.com An automated flow synthesis of related heterocyclic compounds, such as tetrahydronaphthyridines, has been successfully developed by sequencing multiple reaction steps, including photoredox catalysis and N-arylation, in a continuous manner. This approach could serve as a model for developing a multi-step, automated synthesis of derivatives starting from this compound.

A key research goal would be to translate the known batch synthesis of this compound into a continuous flow process. This would involve optimizing reaction conditions such as temperature, pressure, and residence time for each step. The modular nature of flow chemistry systems allows for the efficient screening of reaction conditions and catalysts, accelerating the development of robust and scalable synthetic protocols.

Table 3: Comparison of Batch vs. Flow Synthesis for Nitropyridine Derivatives

Parameter Batch Synthesis Flow Synthesis Potential Advantage for this compound
Scalability Challenging, often requires re-optimization. Straightforward by running the system for longer. Enables production of larger quantities for further research or application.
Safety Higher risk with exothermic reactions (nitration) and hazardous materials. Enhanced safety due to small reaction volumes and better heat dissipation. Safer handling of nitration steps and potentially hazardous intermediates.
Reproducibility Can be variable between batches. Highly reproducible due to precise control of parameters. Consistent product quality and yield.
Process Control Limited control over mixing and temperature gradients. Precise control over temperature, pressure, and residence time. Improved selectivity and reduced byproduct formation.

| Automation | Difficult to fully automate. | Amenable to full automation and integration of in-line analysis. | High-throughput synthesis of derivative libraries for screening. |

Novel Applications in Materials Science

The unique electronic properties conferred by the electron-withdrawing nitro and bromo groups, combined with the conjugated pyridine system, make this compound an intriguing candidate for the development of novel organic materials.

Organic Light-Emitting Diodes (OLEDs): Pyridine derivatives are widely used as electron-transporting materials (ETMs) in OLEDs due to their suitable frontier molecular orbital energy levels. The electron-deficient nature of the pyridine ring in this compound suggests it could be a valuable building block for new ETMs. Future research could focus on incorporating this moiety into larger conjugated systems, such as by replacing the bromine atom via cross-coupling reactions, to tune the electronic and photophysical properties for OLED applications. The synthesis of pyrenylpyridines has demonstrated a successful strategy for creating blue emitters for OLEDs.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atom of the pyridine ring and the oxygen atoms of the ester and nitro groups can act as coordination sites for metal ions. This opens up the possibility of using this compound or its derivatives as ligands for the construction of coordination polymers and MOFs. These materials have potential applications in gas storage, catalysis, and sensing. The synthesis of a cobalt(II) coordination polymer using 4,4′-bipyridine demonstrates the utility of pyridine-based ligands in creating extended network structures.

Table 4: Potential Materials Science Applications

Material Type Role of this compound Potential Research Focus Desired Properties
OLED Materials Electron-transporting building block. Incorporation into larger π-conjugated systems. High electron mobility, suitable LUMO level, thermal stability.
Liquid Crystals Core structural unit. Synthesis of dimeric or polymeric derivatives. Defined mesophase behavior, thermal stability.
Coordination Polymers/MOFs Organic ligand. Reaction with various metal ions. Porosity, catalytic activity, specific guest recognition.

| Fluorophores | Core of a fluorescent molecule. | Functionalization to create donor-acceptor systems. | High quantum yield, large Stokes shift. organic-chemistry.org |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Methyl 6-bromo-5-nitronicotinate relevant to laboratory handling?

  • Answer : The compound (CAS 1211519-89-9) has a molecular weight of 261.03 g/mol (C₇H₅BrN₂O₄) and requires storage under inert atmosphere at 2–8°C. It exhibits hazards including skin/eye irritation (H315, H319) and respiratory tract irritation (H335). Precautionary measures include avoiding inhalation and using protective equipment (P261, P305+P351+P338) .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

  • Answer : Single-crystal X-ray diffraction (XRD) is the primary method for structural determination. For refinement, the SHELX system (e.g., SHELXL) is widely used due to its robustness in handling high-resolution data and twinned crystals. SHELXL allows precise modeling of electron density, halogen atom positions, and hydrogen bonding networks critical for understanding reactivity .

Q. What synthetic routes are available for this compound, and how can reaction yields be optimized?

  • Answer : While direct synthetic protocols are limited in the literature, analogous compounds (e.g., methyl 6-chloro-4-nitronicotinate) suggest pathways involving nitration and halogenation of nicotinate derivatives. Optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) can enhance yields. For example, nitration at low temperatures (−10°C to 0°C) minimizes byproduct formation in similar systems .

Advanced Research Questions

Q. How do electronic effects influence substitution reactions at the bromine or nitro groups of this compound?

  • Answer : The electron-withdrawing nitro group at position 5 activates the aromatic ring for nucleophilic substitution at position 6. Bromine, as a leaving group, facilitates reactions with nucleophiles (e.g., amines or thiols) under mild conditions. Computational modeling of charge distribution (e.g., using DFT) can predict regioselectivity and guide experimental design .

Q. What methodological considerations are critical when comparing bioactivity between this compound and its structural analogs?

  • Answer : Key factors include:

  • Functional Group Analysis : Compare halogen (Br vs. Cl) and substituent (nitro vs. amino) effects on enzyme inhibition (e.g., CYP450 isoforms).
  • Assay Standardization : Use consistent cell lines (e.g., HepG2 for metabolic studies) and control for solvent interference (e.g., DMSO toxicity thresholds).
  • Data Normalization : Express bioactivity relative to molecular weight and lipophilicity (logP) to isolate electronic vs. steric effects .

Q. How can stability studies for this compound be designed to evaluate degradation under varying storage conditions?

  • Answer :

  • Accelerated Stability Testing : Expose the compound to elevated temperatures (40°C) and humidity (75% RH) over 4–6 weeks, monitoring degradation via HPLC.
  • Light Sensitivity : Use amber vials to assess photolytic decomposition under UV/visible light.
  • Data Interpretation : Quantify degradation products (e.g., demethylation or nitro group reduction) using mass spectrometry .

Q. What strategies mitigate risks in interpreting in vitro bioactivity data for this compound?

  • Answer :

  • Counter-Screen Assays : Test for false positives due to redox cycling (e.g., using catalase to rule out H₂O₂-mediated effects).
  • Cytotoxicity Controls : Measure cell viability (MTT assay) alongside target inhibition to distinguish specific activity from general toxicity.
  • Metabolic Stability : Pre-incubate the compound with liver microsomes to assess metabolic liability .

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Feasible Synthetic Routes

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Reactant of Route 1
Methyl 6-bromo-5-nitronicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 6-bromo-5-nitronicotinate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.